molecular formula C20H19N3O3S B3468270 [4-(2-NAPHTHYLSULFONYL)PIPERAZINO](3-PYRIDYL)METHANONE

[4-(2-NAPHTHYLSULFONYL)PIPERAZINO](3-PYRIDYL)METHANONE

Cat. No.: B3468270
M. Wt: 381.4 g/mol
InChI Key: BSYFWTBFAWJTAM-UHFFFAOYSA-N
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Description

4-(2-NAPHTHYLSULFONYL)PIPERAZINOMETHANONE is a complex organic compound that features a naphthylsulfonyl group attached to a piperazine ring, which is further connected to a pyridylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-NAPHTHYLSULFONYL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Naphthylsulfonyl Group: This can be achieved by sulfonation of naphthalene using reagents like sulfur trioxide or chlorosulfonic acid.

    Attachment to Piperazine: The naphthylsulfonyl chloride can then be reacted with piperazine to form the naphthylsulfonylpiperazine intermediate.

    Formation of Pyridylmethanone: The final step involves coupling the naphthylsulfonylpiperazine with a pyridylmethanone derivative under suitable conditions, such as using a base like triethylamine in an appropriate solvent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the naphthyl or piperazine moieties.

    Reduction: Reduction reactions could target the carbonyl group in the pyridylmethanone.

    Substitution: The sulfonyl group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in catalytic reactions.

    Material Science: Incorporation into polymers or other advanced materials.

Biology

    Enzyme Inhibition: Possible use as an inhibitor of specific enzymes.

    Receptor Modulation: Interaction with biological receptors for therapeutic purposes.

Medicine

    Drug Development: Exploration as a lead compound for new pharmaceuticals.

    Diagnostics: Use in imaging or diagnostic assays.

Industry

    Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, the compound might interact with enzymes or receptors, altering their activity through binding interactions. This could involve hydrogen bonding, hydrophobic interactions, or covalent modifications.

Comparison with Similar Compounds

Similar Compounds

    4-(2-NAPHTHYLSULFONYL)PIPERAZINOMETHANONE: analogs with different substituents on the naphthyl or pyridyl rings.

    Other Piperazine Derivatives: Compounds like piperazine-1-carboxamides or piperazine-1-sulfonamides.

Uniqueness

The unique combination of the naphthylsulfonyl and pyridylmethanone groups in 4-(2-NAPHTHYLSULFONYL)PIPERAZINOMETHANONE may confer distinct biological activity or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-pyridin-3-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c24-20(18-6-3-9-21-15-18)22-10-12-23(13-11-22)27(25,26)19-8-7-16-4-1-2-5-17(16)14-19/h1-9,14-15H,10-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYFWTBFAWJTAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CN=CC=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(2-NAPHTHYLSULFONYL)PIPERAZINO](3-PYRIDYL)METHANONE
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[4-(2-NAPHTHYLSULFONYL)PIPERAZINO](3-PYRIDYL)METHANONE

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